molecular formula C15H12BrNO2 B2780040 N-(3-acetylphenyl)-3-bromobenzamide CAS No. 330676-91-0

N-(3-acetylphenyl)-3-bromobenzamide

Cat. No.: B2780040
CAS No.: 330676-91-0
M. Wt: 318.17
InChI Key: ZVTHYWYCRFAOHS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-bromobenzamide: is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-bromobenzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-acetylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-3-bromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation and Reduction Reactions: Corresponding carboxylic acids or alcohols.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-3-bromobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for further pharmacological studies.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other high-performance materials.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-N-methylacetamide
  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide

Comparison: N-(3-acetylphenyl)-3-bromobenzamide is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug development and synthetic applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTHYWYCRFAOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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